molecular formula C12H18N2O3S B4903061 2,2-dimethyl-n'-[(4-methylphenyl)sulfonyl]propanehydrazide CAS No. 10565-50-1

2,2-dimethyl-n'-[(4-methylphenyl)sulfonyl]propanehydrazide

Cat. No.: B4903061
CAS No.: 10565-50-1
M. Wt: 270.35 g/mol
InChI Key: OBEDKDAIRJUHBX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide is a chemical compound with the molecular formula C₁₂H₁₈N₂O₃S. It is known for its unique structural properties, which include a sulfonyl group attached to a hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide typically involves the reaction of 2,2-dimethylpropanehydrazide with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2,2-dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of hydrazide derivatives .

Scientific Research Applications

2,2-Dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to changes in their structure and function. The hydrazide moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-n’-[(4-chlorophenyl)sulfonyl]propanehydrazide
  • 2,2-Dimethyl-n’-[(4-nitrophenyl)sulfonyl]propanehydrazide
  • 2,2-Dimethyl-n’-[(4-methoxyphenyl)sulfonyl]propanehydrazide

Uniqueness

2,2-Dimethyl-n’-[(4-methylphenyl)sulfonyl]propanehydrazide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,2-dimethyl-N'-(4-methylphenyl)sulfonylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-13-11(15)12(2,3)4/h5-8,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEDKDAIRJUHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300167
Record name 2,2-dimethyl-n'-[(4-methylphenyl)sulfonyl]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10565-50-1
Record name NSC135167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-n'-[(4-methylphenyl)sulfonyl]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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